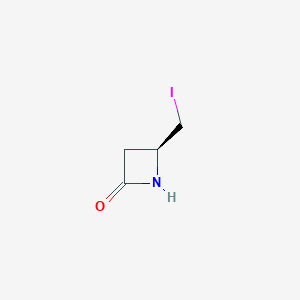

(4S)-4-iodomethyl-azetidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(4S)-4-iodomethyl-azetidin-2-one is a useful research compound. Its molecular formula is C4H6INO and its molecular weight is 211.00 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antibacterial Activity

One of the primary applications of (4S)-4-iodomethyl-azetidin-2-one lies in its antibacterial properties. It functions similarly to β-lactam antibiotics by inhibiting bacterial cell wall synthesis. The compound binds to penicillin-binding proteins, preventing the cross-linking of peptidoglycan chains, which leads to bacterial cell lysis and death. Research has indicated that this compound may be effective against specific bacterial strains exhibiting resistance mechanisms .

Enzyme Inhibition Studies

Studies have demonstrated that this compound can inhibit certain enzymes related to bacterial resistance, providing insights into its mechanism of action against pathogenic bacteria. Its interactions with various molecular targets have been explored, highlighting its potential as a lead compound for developing new antibiotics .

Synthesis of Novel Compounds

This compound serves as an important intermediate in the synthesis of other biologically active compounds. For instance, it can be utilized in the preparation of functionalized β-lactams and other nitrogen-containing heterocycles that exhibit promising biological activities . The versatility of this compound in synthetic pathways makes it a valuable building block in medicinal chemistry.

Anticancer Activity Exploration

A study investigated various derivatives of azetidinones, including this compound, for their anticancer properties. The results showed that certain modifications to the azetidinone scaffold could enhance cytotoxic activity against cancer cell lines. Compounds similar to this compound were noted for their potential as anticancer agents due to their ability to induce apoptosis in cancer cells .

| Compound | Cancer Cell Line | Inhibition (%) |

|---|---|---|

| 4g | MOLT-4 | 84.19 |

| 4p | SF-295 | 72.11 |

This table summarizes the anticancer activities observed for derivatives closely related to this compound, indicating its potential role in cancer therapy.

Development of New Antibiotics

Research has focused on synthesizing new classes of antibiotics using this compound as a precursor. The compound's unique structural features allow for modifications that can lead to enhanced antibacterial activity against resistant strains . These studies underline the importance of this compound in addressing antibiotic resistance.

Análisis De Reacciones Químicas

Substitution Reactions

Substitution reactions are common for (4S)-4-iodomethyl-azetidin-2-one , where the iodine atom can be replaced by other nucleophiles. For example, in the presence of a suitable catalyst and nucleophile, the iodine can be substituted with an alkyl or aryl group.

Cross-Coupling Reactions

Cross-coupling reactions, such as Suzuki or Heck reactions, can be used to introduce aryl or vinyl groups onto the azetidinone ring. These reactions typically require a palladium catalyst and a suitable organoboron or organozinc reagent.

Cyclization Reactions

This compound can participate in cyclization reactions, especially when the iodomethyl group is involved in forming larger rings. This can be achieved through intramolecular nucleophilic substitution or radical cyclization pathways.

Mechanism of Substitution Reactions

The substitution of the iodine atom in This compound typically involves an S_N2 mechanism, where a nucleophile attacks the carbon atom bonded to the iodine, leading to inversion of configuration.

Mechanism of Cross-Coupling Reactions

Cross-coupling reactions involve the formation of a palladium(0) species, which undergoes oxidative addition with the iodide to form a palladium(II) intermediate. This intermediate then undergoes transmetalation with the organoboron or organozinc reagent, followed by reductive elimination to form the coupled product.

Mechanism of Cyclization Reactions

Cyclization reactions involving This compound can proceed through radical intermediates. The iodine atom is first reduced to a radical, which then undergoes intramolecular cyclization to form a new ring.

Experimental Data and Yields

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Substitution | NaCN, DMF, 100°C | 75 | |

| Suzuki Coupling | Pd(PPh3)4, NaOH, H2O | 80 | |

| Cyclization | Zn, TMEDA, rt | 60 |

Propiedades

Número CAS |

72776-09-1 |

|---|---|

Fórmula molecular |

C4H6INO |

Peso molecular |

211.00 g/mol |

Nombre IUPAC |

(4S)-4-(iodomethyl)azetidin-2-one |

InChI |

InChI=1S/C4H6INO/c5-2-3-1-4(7)6-3/h3H,1-2H2,(H,6,7)/t3-/m0/s1 |

Clave InChI |

QHSNSUAFJJIIQW-VKHMYHEASA-N |

SMILES isomérico |

C1[C@H](NC1=O)CI |

SMILES canónico |

C1C(NC1=O)CI |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.